N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a heterocyclic compound featuring an imidazoquinazoline core, a thioether linkage, and a substituted phenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-2-21(24(32)28-18-12-8-11-17(27)15-18)34-26-29-20-14-7-6-13-19(20)23-30-22(25(33)31(23)26)16-9-4-3-5-10-16/h3-15,21-22H,2H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUWESRUVNNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature regarding its synthesis, biological evaluations, and mechanisms of action.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various substituted quinazolin derivatives with thioamide groups. The synthetic route typically includes:
- Formation of Quinazoline Derivatives : Starting with 2-hydrazinoquinazolinones, which are reacted with phenyl and chloro-substituted compounds.
- Thioamide Formation : The introduction of thioamide groups facilitates the creation of the final compound.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity.
| Compound | Zone of Inhibition (cm) | Tested Organisms |
|---|---|---|
| 9a | 1.1 | Proteus vulgaris |
| 9h | 1.4 | Bacillus subtilis |
These results indicate that certain derivatives exhibit potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also shown promising results in anticancer assays. Research indicates that it may act as a dual inhibitor targeting specific tyrosine kinases involved in cancer cell proliferation.
In vitro Studies :
- Cytotoxicity : Compounds related to this class have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3c | 1.184 | HCT-116 (colorectal) |
| 3e | 9.379 | HCT-116 (colorectal) |
These values suggest that these compounds could be more effective than existing treatments like cabozantinib .
Mechanism of Action :
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Tyrosine Kinases : Compounds have shown inhibitory activity against both VEGFR-2 and c-Met tyrosine kinases.
- Induction of Apoptosis : Assays indicate that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest .
Case Studies
Recent studies have highlighted the potential clinical applications of this compound class:
-
Study on Colorectal Cancer Cells :
- Researchers treated HCT-116 cells with varying concentrations of this compound.
- Results showed significant inhibition of cell growth and induction of apoptosis compared to control groups.
- Antimicrobial Efficacy Against Resistant Strains :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Substituent Effects
- Chlorine vs. Methoxy Groups : Chlorine’s electronegativity and lipophilicity enhance target binding and cellular uptake compared to methoxy groups, which introduce steric hindrance .
- Fluorine Substitution : Fluorinated derivatives (ID6) often show improved metabolic stability and binding affinity due to fluorine’s small size and high electronegativity .
- Methyl Groups : Methyl substituents (ID15, ID16) increase metabolic stability and oral bioavailability but may reduce solubility .
Preparation Methods
Cyclization of 2-Aminoacetophenone Derivatives
The imidazo[1,2-c]quinazolin system is constructed via a cyclocondensation reaction between 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenone derivatives. In a representative protocol:
- Nitration and Chlorination : 2-Aminoacetophenone undergoes nitration with 70% HNO₃ in propionic acid, followed by chlorination using POCl₃ to yield 3-nitro-2-chloroquinoline.
- Alkylation : The chlorinated intermediate reacts with aminoalkyl chains (e.g., 3-chloropropylamine) in acetone/water under basic conditions (NaOH), forming diamines.
- Cyclocondensation : Diamines are refluxed with carboxylic acids (e.g., phenylacetic acid) to form the imidazo[1,2-c]quinazolin ring.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, propionic acid, 110°C | 75–80 |
| Chlorination | POCl₃, 80°C, 4h | 85–90 |
| Cyclocondensation | Phenylacetic acid, reflux, 8h | 60–65 |
Final Assembly and Purification
Coupling and Workup
Post-thioether formation, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted bromobutanamide and dimeric byproducts.
High-Purity Isolation
Preparative reverse-phase HPLC (C₁₈ column, acetonitrile/water gradient) achieves >98% purity, reducing residual solvents (isopropanol <100 ppm, acetonitrile <300 ppm).
Critical Parameters :
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under aforementioned conditions shows a single peak at 12.7 min, confirming homogeneity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
